molecular formula C25H22BNO4 B14885587 2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole

2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole

Cat. No.: B14885587
M. Wt: 411.3 g/mol
InChI Key: SNRNXHVDYOMTBJ-UHFFFAOYSA-N
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Description

2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole is a complex organic compound that features a unique structure combining phenyl, dioxaborolan, and benzofuroxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole typically involves multiple steps, starting from readily available starting materials. One common method involves the borylation of a phenyl-substituted benzofuroxazole precursor using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and dioxaborolan groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or dioxaborolan moieties.

Scientific Research Applications

2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. Additionally, the benzofuroxazole core can participate in π-π stacking interactions and hydrogen bonding, contributing to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzofuroxazole moiety.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolan group but without the phenyl and benzofuroxazole components.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar to the target compound but lacks the benzofuroxazole moiety.

Uniqueness

2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole is unique due to its combination of phenyl, dioxaborolan, and benzofuroxazole moieties, which confer distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C25H22BNO4

Molecular Weight

411.3 g/mol

IUPAC Name

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[2,3-f][1,3]benzoxazole

InChI

InChI=1S/C25H22BNO4/c1-24(2)25(3,4)31-26(30-24)21-20-16-12-8-9-13-18(16)28-19(20)14-17-22(21)29-23(27-17)15-10-6-5-7-11-15/h5-14H,1-4H3

InChI Key

SNRNXHVDYOMTBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC4=C2C5=CC=CC=C5O4)N=C(O3)C6=CC=CC=C6

Origin of Product

United States

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